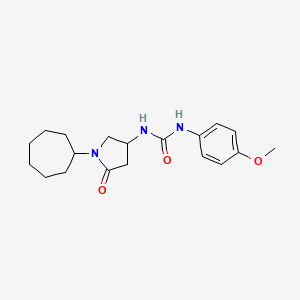
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-N'-(4-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-N'-(4-methoxyphenyl)urea, commonly known as CP-55,940, is a synthetic cannabinoid that is widely used in scientific research. It was first synthesized in the mid-1980s and has since been extensively studied for its potential therapeutic applications.
作用機序
CP-55,940 acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a variety of physiological effects. CB1 receptors are primarily located in the brain and central nervous system, while CB2 receptors are primarily located in the immune system and peripheral tissues. Activation of these receptors by CP-55,940 leads to the release of various neurotransmitters and cytokines, which mediate its physiological effects.
Biochemical and Physiological Effects:
CP-55,940 has a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. It has been shown to reduce pain and inflammation in various animal models and has been suggested as a potential treatment for chronic pain and inflammatory disorders. CP-55,940 has also been shown to have neuroprotective effects, protecting neurons from damage caused by various insults, including ischemia and excitotoxicity.
実験室実験の利点と制限
One of the main advantages of CP-55,940 is its potency and selectivity for the cannabinoid receptors. It is a highly effective tool for studying the endocannabinoid system and its potential therapeutic applications. However, its potency can also be a limitation, as it can lead to non-specific effects and potential toxicity. Additionally, CP-55,940 is a synthetic compound and may not fully replicate the effects of endogenous cannabinoids in vivo.
将来の方向性
There are many potential future directions for the study of CP-55,940 and the endocannabinoid system. One area of interest is the development of novel cannabinoid-based therapies for various diseases, including chronic pain, inflammatory disorders, and neurodegenerative diseases. Another area of interest is the study of the role of the endocannabinoid system in various physiological processes, including appetite regulation, memory, and immune function. Finally, there is a need for further research into the potential side effects and toxicity of CP-55,940 and other synthetic cannabinoids, to ensure their safe use in scientific research and potential therapeutic applications.
Conclusion:
CP-55,940 is a potent synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It acts as an agonist of the cannabinoid receptors CB1 and CB2 and has a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. While it has many advantages as a tool for studying the endocannabinoid system, its potency can also be a limitation, and further research is needed to fully understand its potential therapeutic applications and safety profile.
合成法
CP-55,940 is synthesized by reacting 1,1-cyclohexyldiacetic acid anhydride with 4-methoxyphenylacetonitrile to form the corresponding amide. This intermediate is then reacted with pyrrolidine to form the final product, CP-55,940. The synthesis method is relatively simple and yields a high purity product.
科学的研究の応用
CP-55,940 is widely used in scientific research to study the endocannabinoid system and its potential therapeutic applications. It is used as a tool to study the effects of cannabinoids on various physiological processes, including pain, inflammation, appetite, and memory. CP-55,940 has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
特性
IUPAC Name |
1-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-25-17-10-8-14(9-11-17)20-19(24)21-15-12-18(23)22(13-15)16-6-4-2-3-5-7-16/h8-11,15-16H,2-7,12-13H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWWBNZQOMYWQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-N'-(4-methoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol](/img/structure/B6119756.png)
![4-(2-fluorobenzyl)-3-{2-[4-(3-methoxypropyl)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6119768.png)
![N-1,3-benzodioxol-5-yl-1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinamine](/img/structure/B6119769.png)
![N-benzyl-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B6119792.png)
![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B6119794.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(3-methylphenoxy)propanamide](/img/structure/B6119802.png)
![7-cyclopentylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6119809.png)
![7-(cyclopropylmethyl)-2-(3-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6119824.png)
![1-(cyclobutylcarbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6119825.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide](/img/structure/B6119826.png)
![1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclopentanamine](/img/structure/B6119832.png)
![2-[(4-oxo-2-pyridin-2-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]benzonitrile](/img/structure/B6119845.png)
![2-(3-chlorophenyl)-8-(3-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6119851.png)
